molecular formula C9H6BrFN2O2 B2920475 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione CAS No. 1048367-91-4

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione

Cat. No.: B2920475
CAS No.: 1048367-91-4
M. Wt: 273.061
InChI Key: JRAQGXQHHGVVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 g/mol It is a derivative of imidazolidine-2,4-dione, featuring a bromine and fluorine-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione can be achieved through multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base . The reaction conditions typically include:

    Solvent: Ethanol or methanol

    Base: Piperidine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The imidazolidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different imidazolidine derivatives.

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-2-chlorophenyl)imidazolidine-2,4-dione
  • 5-(5-Bromo-2-methylphenyl)imidazolidine-2,4-dione
  • 5-(5-Bromo-2-nitrophenyl)imidazolidine-2,4-dione

Uniqueness

5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(5-bromo-2-fluorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c10-4-1-2-6(11)5(3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAQGXQHHGVVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2C(=O)NC(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.